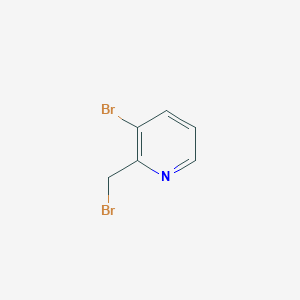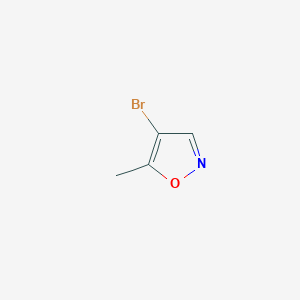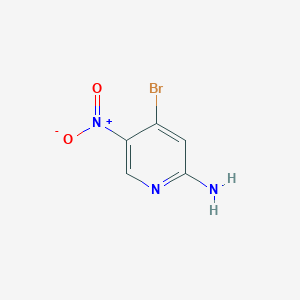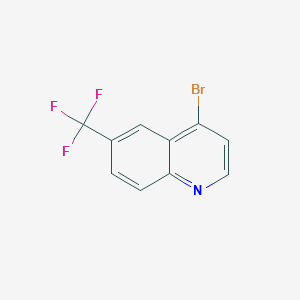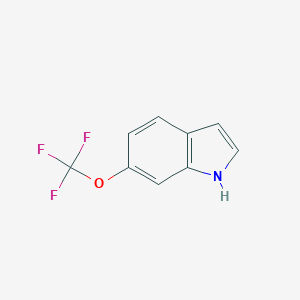
6-(Trifluoromethoxy)-1H-indole
Descripción general
Descripción
The trifluoromethoxy group is a chemical group represented as –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Trifluoromethoxy)-1H-indole” would depend on its specific structure. Compounds with the trifluoromethoxy group generally have unique properties due to the electronegativity and size of the trifluoromethoxy group .Aplicaciones Científicas De Investigación
Pharmaceuticals
The trifluoromethoxy group in 6-(Trifluoromethoxy)-1H-indole is known for its ability to improve the metabolic stability and lipophilicity of pharmaceutical compounds . This can enhance drug efficacy and reduce side effects. It’s used in the design of new drug molecules with potential neuroprotective effects .
Agriculture
In the agricultural sector, the trifluoromethoxy group contributes to the development of agrochemicals. It’s used to create compounds that protect crops from pests and diseases, improving yield and quality .
Materials Science
This compound serves as a building block in materials science for creating new materials with desirable properties like increased melting points and lower surface tension, which are beneficial in developing electronic devices .
Chemical Synthesis
6-(Trifluoromethoxy)-1H-indole: is utilized in chemical synthesis as a reagent to introduce the trifluoromethoxy group into other molecules, facilitating the creation of a wide array of trifluoromethyl ethers .
Biomedical Research
In biomedical research, the compound is explored for its biological activities, potentially leading to advances in drug discovery and development of treatments for various diseases .
Environmental Science
The unique properties of the trifluoromethoxy group are leveraged in environmental science to develop compounds that can potentially reduce environmental impact and improve the stability of other environmentally sensitive substances .
Analytical Chemistry
In analytical chemistry, 6-(Trifluoromethoxy)-1H-indole is part of the development of new analytical reagents that can aid in the detection and quantification of various substances due to its unique electronic properties .
Nanotechnology
Although direct applications in nanotechnology are not explicitly documented, the unique electronic and structural properties of compounds like 6-(Trifluoromethoxy)-1H-indole suggest potential use in the development of nanomaterials and nano-scale devices .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODJNBPQUZSJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621997 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)-1H-indole | |
CAS RN |
467451-91-8 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)


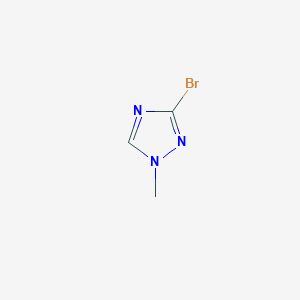
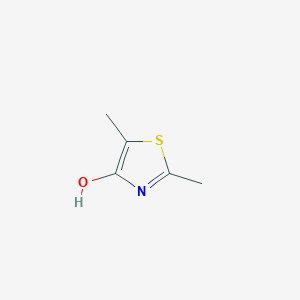
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
